Cas no 79583-98-5 (5-Azidopentanoic Acid)

5-Azidopentanoic Acid structure
5-Azidopentanoic Acid structure
Nom du produit:5-Azidopentanoic Acid
Numéro CAS:79583-98-5
Le MF:C5H9N3O2
Mégawatts:143.143860578537
MDL:MFCD11850108
CID:859538
PubChem ID:329763122

5-Azidopentanoic Acid Propriétés chimiques et physiques

Nom et identifiant

    • 5-AZIDOPENTANOIC ACID
    • 5-AZIDO-PENTANOIC ACID
    • 5-AZIDO-VALERIANIC ACID
    • d-Azidovaleric acid
    • 5-Azidovaleric Acid
    • 5-azidopropionic acid
    • 5-Azido-valeriansaeure
    • 5-azidpentanoic acid
    • Pentanoic acid,5-azido
    • Pentanoic acid, 5-azido-
    • 5-Azidovalerianic acid
    • 5-AZIDO-VALERIANICACID
    • SBZDIRMBQJDCLB-UHFFFAOYSA-N
    • KM1978
    • CX31309
    • FCH1123036
    • V7798
    • DTXSID00455672
    • FT-0685274
    • 5-Azidopentanoic acid, >=97.0%
    • delta-Azidovaleric acid
    • 79583-98-5
    • EN300-6526814
    • D88530
    • PD018351
    • AMY21580
    • BP-31068
    • A1-12350
    • AKOS024438819
    • SCHEMBL13630655
    • 5-Azidovaleric Acid, 98%
    • A902289
    • LCZC428
    • 5-Azidopentanoic acid (ACI)
    • Valeric acid, 5-azido- (6CI, 7CI)
    • 4-Azidovaleric acid
    • A2729
    • 5-Azidopentanoic Acid
    • MDL: MFCD11850108
    • Piscine à noyau: 1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10)
    • La clé Inchi: SBZDIRMBQJDCLB-UHFFFAOYSA-N
    • Sourire: [N-]=[N+]=NCCCCC(O)=O

Propriétés calculées

  • Qualité précise: 143.06900
  • Masse isotopique unique: 143.069476538g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 5
  • Complexité: 151
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.3
  • Surface topologique des pôles: 51.7

Propriétés expérimentales

  • Dense: 1.142
  • Point d'ébullition: 85°C/0.01mmHg(lit.)
  • Indice de réfraction: 1.4640-1.4680
  • Le PSA: 87.05000
  • Le LogP: 1.00436

5-Azidopentanoic Acid Informations de sécurité

  • Symbolisme: GHS08
  • Mot signal:Warning
  • Description des dangers: H351
  • Déclaration d'avertissement: P281
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 40
  • Instructions de sécurité: 36/37
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:−20°C

5-Azidopentanoic Acid Données douanières

  • Code HS:2929909090
  • Données douanières:

    Code douanier chinois:

    292999090

    Résumé:

    292999090 autres composés azotés. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2929909090 autres composés ayant d'autres fonctions azotées TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: aucun droit NPF: 6,5% droit général: 30,0%

5-Azidopentanoic Acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Key Organics Ltd
CS-7000-1G
5-azidopentanoic acid
79583-98-5 >95%
1g
£241.00 2025-02-08
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCA-57-10g
5-Azidopentanoic acid
79583-98-5 >95.00%
10g
¥2000.0 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1942-5g
5-Azidopentanoic Acid
79583-98-5 95%
5g
39900CNY 2021-05-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X75185-50mg
5-Azidopentanoic acid
79583-98-5 98%
50mg
¥458.0 2023-09-05
Apollo Scientific
BICR210-5g
5-azidovaleric acid
79583-98-5
5g
£750.00 2024-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-233248-250 mg
5-Azidopentanoic acid,
79583-98-5
250MG
¥1,625.00 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151193-50mg
5-Azidopentanoic Acid
79583-98-5 95%
50mg
¥586.90 2023-09-04
Enamine
EN300-6526814-0.25g
5-azidopentanoic acid
79583-98-5 95%
0.25g
$42.0 2023-06-01
Enamine
EN300-6526814-0.05g
5-azidopentanoic acid
79583-98-5 95%
0.05g
$20.0 2023-06-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1942-500mg
5-Azidopentanoic Acid
79583-98-5 95%
500mg
5415CNY 2021-05-10

5-Azidopentanoic Acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  30 h, 77 °C
Référence
Selectively Targeting Prostate Cancer with Antiandrogen Equipped Histone Deacetylase Inhibitors
Gryder, Berkley E.; Akbashev, Michelle J.; Rood, Michael K.; Raftery, Eric D.; Meyers, Warren M.; et al, ACS Chemical Biology, 2013, 8(11), 2550-2560

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  cooled; 19 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Référence
Chemical Targeting of Voltage Sensitive Dyes to Specific Cells and Molecules in the Brain
Fiala, Tomas; Wang, Jihang; Dunn, Matthew; Sebej, Peter; Choi, Se Joon; et al, Journal of the American Chemical Society, 2020, 142(20), 9285-9301

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthesis and reactivity of methyl γ-azidobutyrates and ethyl δ-azidovalerates and of the corresponding acid chlorides as useful reagents for the aminoalkylation
Khoukhi, N.; Vaultier, M.; Carrie, R., Tetrahedron, 1987, 43(8), 1811-22

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Chemical Synthesis of Cell-Permeable Apoptotic Peptides from in Vivo Produced Proteins
Fricke, Thomas; Mart, Robert J.; Watkins, Catherine L.; Wiltshire, Marie; Errington, Rachel J.; et al, Bioconjugate Chemistry, 2011, 22(9), 1763-1767

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
Référence
Self-assembling macromolecular chimeras: controlling fibrillization of a β-sheet forming peptide by polymer conjugation
Kakwere, Hamilton; Payne, Richard J.; Jolliffe, Katrina A.; Perrier, Sebastien, Soft Matter, 2011, 7(8), 3754-3757

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Ligand-Directed Selective Protein Modification Based on Local Single-Electron Transfer Catalysis
Sato, Shinichi; Nakamura, Hiroyuki, Angewandte Chemie, 2013, 52(33), 8681-8684

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  overnight, reflux
1.2 Reagents: Potassium hydroxide ;  0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
An enantioselective strategy for the synthesis of (S)-Tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/Imine-reduction cascade sequence
Su, Bo; Chen, Fazhong; Wang, Qingmin, Journal of Organic Chemistry, 2013, 78(6), 2775-2779

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  overnight, reflux
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Efficient Construction of Proline-Containing β-Turn Mimetic Cyclic Tetrapeptides via CuAAC Macrocyclization
Chouhan, Gagan; James, Keith, Organic Letters, 2013, 15(6), 1206-1209

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Référence
Ps-Al(OTf)3 promoted efficient and novel synthesis of substituted N-aryl lactams
Chaturvedi, Amit K.; Chaturvedi, Devdutt, Chemistry & Biology Interface, 2017, 7(4), 230-235

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Sodium azide Solvents: Dimethyl sulfoxide ;  rt
Référence
Synthesis of Cα methylated carboxylic acids: isosteres of arginine and lysine for use as N-terminal capping residues in polypeptides
Orwig, Kevin S.; Dix, Thomas A., Tetrahedron Letters, 2005, 46(41), 7007-7009

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Référence
An efficient and novel approach for the synthesis of substituted N-aryl lactams
Chaturvedi, Devdutt; Chaturvedi, Amit K.; Mishra, Nisha; Mishra, Virendra, Organic & Biomolecular Chemistry, 2012, 10(46), 9148-9151

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  4 h, 65 °C; 65 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
Référence
Synthesis and biological evaluation of salinomycin triazole analogues as anticancer agents
Huang, Minjian; Deng, Zixin; Tian, Jian; Liu, Tiangang, European Journal of Medicinal Chemistry, 2017, 127, 900-908

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  overnight, reflux
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand Complexes
Chouhan, Gagan; James, Keith, Organic Letters, 2011, 13(10), 2754-2757

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Modulation of the passive permeability of semipeptidic macrocycles: N- and C-methylations fine-tune conformation and properties
Comeau, Christian; Ries, Benjamin ; Stadelmann, Thomas ; Tremblay, Jacob; Poulet, Sylvain; et al, Journal of Medicinal Chemistry, 2021, 64(9), 5365-5383

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C; 16 h, rt
Référence
β-Sultams exhibit discrete binding preferences for diverse bacterial enzymes with nucleophilic residues
Kolb, Roman; Bach, Nina C.; Sieber, Stephan A., Chemical Communications (Cambridge, 2014, 50(4), 427-429

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3, rt
Référence
Schmidt Reaction of ω-Azido Valeryl Chlorides Followed by Intermolecular Trapping of the Rearrangement Ions: Synthesis of Assoanine and Related Pyrrolophenanthridine Alkaloids
Ding, Shao-Lei; Ji, Yang; Su, Yan; Li, Rui; Gu, Peiming, Journal of Organic Chemistry, 2019, 84(4), 2012-2021

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Référence
Linear-Dendritic Alternating Copolymers
Sun, Haotian ; Haque, Farihah M. ; Zhang, Yi; Commisso, Alex; Mohamed, Mohamed Alaa; et al, Angewandte Chemie, 2019, 58(31), 10572-10576

5-Azidopentanoic Acid Raw materials

5-Azidopentanoic Acid Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:79583-98-5)5-Azidopentanoic Acid
A902289
Pureté:99%/99%
Quantité:10.0g/25.0g
Prix ($):251.0/501.0